Cas no 16367-69-4 (tert-butyl 2-aminopropanoate)
tert-butyl 2-aminopropanoate Chemical and Physical Properties
Names and Identifiers
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- Alanine, 1,1-dimethylethyl ester
- D-ALA-OBUT
- TERT-BUTYL2-AMINOPROPANOATE
- tert-butyl 2-aminopropanoate
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- Inchi: 1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3/t5-/m0/s1
- InChI Key: TZHVYFBSLOMRCU-YFKPBYRVSA-N
- SMILES: C(OC(C)(C)C)(=O)[C@H](C)N
Computed Properties
- Exact Mass: 145.11
- Monoisotopic Mass: 145.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
tert-butyl 2-aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1042308-25g |
tert-Butyl 2-aminopropanoate |
16367-69-4 | 95% | 25g |
$570.0 | 2024-04-23 | |
| Enamine | EN300-145779-0.05g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 0.05g |
$19.0 | 2023-06-08 | ||
| Enamine | EN300-145779-0.1g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 0.1g |
$19.0 | 2023-06-08 | ||
| Enamine | EN300-145779-0.25g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 0.25g |
$19.0 | 2023-06-08 | ||
| Enamine | EN300-145779-0.5g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 0.5g |
$19.0 | 2023-06-08 | ||
| Enamine | EN300-145779-1.0g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 1g |
$19.0 | 2023-06-08 | ||
| Enamine | EN300-145779-2.5g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 2.5g |
$21.0 | 2023-06-08 | ||
| Enamine | EN300-145779-5.0g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 5g |
$30.0 | 2023-06-08 | ||
| Enamine | EN300-145779-10.0g |
tert-butyl 2-aminopropanoate |
16367-69-4 | 10g |
$48.0 | 2023-06-08 | ||
| Enamine | EN300-145779-50mg |
tert-butyl 2-aminopropanoate |
16367-69-4 | 50mg |
$19.0 | 2023-09-29 |
tert-butyl 2-aminopropanoate Suppliers
tert-butyl 2-aminopropanoate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on tert-butyl 2-aminopropanoate
tert-butyl 2-aminopropanoate (CAS No. 16367-69-4): A Comprehensive Overview
tert-butyl 2-aminopropanoate (CAS No. 16367-69-4) is a versatile organic compound with significant applications in various industries. This compound, also known as N-(tert-butoxycarbonyl)propaneamine, is widely recognized for its role in chemical synthesis, particularly in the pharmaceutical and agrochemical sectors. The molecule consists of a tert-butyl group attached to a 2-amino propanoate moiety, making it a valuable intermediate in the production of bioactive compounds.
Recent studies have highlighted the importance of tert-butyl 2-aminopropanoate in the development of advanced drug delivery systems. Researchers have explored its potential as a precursor for synthesizing bioisosteres, which are structural analogs of biologically active compounds. These analogs can enhance drug efficacy and reduce side effects, making them highly desirable in pharmaceutical research. The compound's ability to form stable amides and esters has further solidified its role in modern medicinal chemistry.
In the agrochemical industry, tert-butyl 2-aminopropanoate has been utilized as an intermediate in the synthesis of herbicides and insecticides. Its unique chemical properties allow for the creation of compounds with improved selectivity and reduced environmental impact. For instance, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, minimizing waste and energy consumption.
The synthesis of tert-butyl 2-aminopropanoate typically involves a two-step process: the preparation of the corresponding carboxylic acid followed by esterification with tert-butanol. This method ensures high purity and yield, which are critical for its use in sensitive applications such as drug discovery. Recent innovations in catalytic systems have further optimized this process, enabling faster reaction times and higher conversion rates.
From a structural perspective, tert-butyl 2-aminopropanoate exhibits a unique balance of steric hindrance and electronic properties. The tert-butyl group provides steric protection during synthesis, while the amino propanoate moiety offers reactivity for subsequent functionalization. This dual functionality makes it an ideal building block for constructing complex molecules with tailored biological activities.
Looking ahead, the demand for tert-butyl 2-aminopropanoate is expected to grow as researchers continue to uncover new applications across diverse fields. Its role in peptide synthesis, polymer chemistry, and materials science is particularly promising. By leveraging cutting-edge research and sustainable practices, this compound will undoubtedly remain a cornerstone of modern chemical innovation.
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